molecular formula C8H13N3O B12929050 1-{2-[(Propan-2-yl)amino]-1H-imidazol-5-yl}ethan-1-one CAS No. 88723-21-1

1-{2-[(Propan-2-yl)amino]-1H-imidazol-5-yl}ethan-1-one

Cat. No.: B12929050
CAS No.: 88723-21-1
M. Wt: 167.21 g/mol
InChI Key: YZADTNVRAJZJSC-UHFFFAOYSA-N
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Description

1-{2-[(Propan-2-yl)amino]-1H-imidazol-5-yl}ethan-1-one is a chemical compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-[(Propan-2-yl)amino]-1H-imidazol-5-yl}ethan-1-one typically involves the reaction of 2-(propan-2-yl)amino-1H-imidazole with ethanoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-{2-[(Propan-2-yl)amino]-1H-imidazol-5-yl}ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanoyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding imidazole N-oxide derivatives.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted imidazole derivatives with various functional groups.

Scientific Research Applications

1-{2-[(Propan-2-yl)amino]-1H-imidazol-5-yl}ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{2-[(Propan-2-yl)amino]-1H-imidazol-5-yl}ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[(Propan-2-yl)amino]-1H-imidazol-4-yl}ethan-1-one
  • **1-{2-[(Propan-2-yl)amino]-1H-imidazol-3-yl}ethan-1-one
  • **1-{2-[(Propan-2-yl)amino]-1H-imidazol-2-yl}ethan-1-one

Uniqueness

1-{2-[(Propan-2-yl)amino]-1H-imidazol-5-yl}ethan-1-one is unique due to its specific substitution pattern on the imidazole ring. This unique structure can confer distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

88723-21-1

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

1-[2-(propan-2-ylamino)-1H-imidazol-5-yl]ethanone

InChI

InChI=1S/C8H13N3O/c1-5(2)10-8-9-4-7(11-8)6(3)12/h4-5H,1-3H3,(H2,9,10,11)

InChI Key

YZADTNVRAJZJSC-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=NC=C(N1)C(=O)C

Origin of Product

United States

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